N-Butylnicotinamide

Catalog No.
S9068267
CAS No.
10354-55-9
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butylnicotinamide

CAS Number

10354-55-9

Product Name

N-Butylnicotinamide

IUPAC Name

N-butylpyridine-3-carboxamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-2-3-7-12-10(13)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3,(H,12,13)

InChI Key

ZGJYDNSUCSSKMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN=CC=C1

Novel Coupling Strategies for N-Alkylnicotinamide Synthesis

The synthesis of N-alkylnicotinamide derivatives, including N-butylnicotinamide, represents a significant challenge in medicinal chemistry due to the need for selective amide bond formation while maintaining structural integrity [36]. Contemporary approaches have focused on developing efficient coupling methodologies that can accommodate the steric and electronic demands of nicotinamide derivatives [38]. The emergence of novel coupling strategies has revolutionized the synthesis of N-alkyl substituted nicotinamides, providing improved yields and enhanced selectivity compared to traditional methods [41].

Modern synthetic approaches utilize advanced coupling reagents that facilitate the formation of amide bonds under mild conditions, thereby preserving the sensitive pyridine ring system inherent in nicotinamide structures [9]. These methodologies have proven particularly effective for synthesizing N-alkyl derivatives with varying chain lengths, including the butyl substituent of interest [42]. The development of stereoselective synthesis protocols has enabled the preparation of N-alkylnicotinamide derivatives with high purity and consistent structural characteristics [37].

PyBOP-Mediated Amide Bond Formation in Derivative Synthesis

Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has emerged as a superior coupling reagent for N-alkylnicotinamide synthesis due to its exceptional efficiency and reduced toxicity profile compared to earlier reagents [10]. PyBOP-mediated amide bond formation proceeds through the activation of carboxylic acids to form highly reactive intermediates that readily couple with amines under mild conditions [12]. This methodology has demonstrated particular effectiveness in the synthesis of N-butylnicotinamide, achieving coupling yields consistently above 85% when optimized reaction conditions are employed [9].

The mechanism of PyBOP-mediated coupling involves the initial formation of an activated ester intermediate through reaction with the carboxylic acid component, followed by nucleophilic attack from the amine substrate [13]. This two-step process ensures high selectivity and minimizes side reactions that commonly plague traditional coupling methods [15]. Experimental data indicates that PyBOP-mediated reactions typically complete within 30 minutes to 2 hours, representing a significant improvement over conventional approaches that require extended reaction times [12].

Comparative studies have demonstrated that PyBOP exhibits superior performance characteristics when compared to alternative coupling reagents such as BOP and HATU for nicotinamide derivative synthesis [12]. The phosphonium-based structure of PyBOP provides enhanced stability and reactivity, particularly in the presence of sterically hindered substrates [16]. Time-saving benefits have been consistently observed, with coupling reactions completing in significantly shorter timeframes compared to traditional methodologies [12].

Table 1: PyBOP-Mediated Coupling Efficiency for N-Alkylnicotinamide Synthesis

SubstrateReaction Time (min)Yield (%)Purity (%)
N-Methylnicotinamide159298
N-Ethylnicotinamide208997
N-Propylnicotinamide308796
N-Butylnicotinamide458595
N-Pentylnicotinamide608294

Solvent Systems and Reaction Optimization for Yield Enhancement

Solvent selection plays a critical role in optimizing PyBOP-mediated coupling reactions for N-alkylnicotinamide synthesis [17]. Systematic investigations have revealed that polar aprotic solvents, particularly dimethylformamide and acetonitrile, provide optimal reaction environments for these transformations [19]. The choice of solvent significantly influences both reaction kinetics and product yields, with acetonitrile demonstrating superior performance in many cases [19].

Reaction optimization studies have established that temperature control is essential for maximizing yields in N-butylnicotinamide synthesis [18]. Optimal reaction temperatures typically range from room temperature to 40°C, with higher temperatures leading to increased side reactions and reduced selectivity [22]. The use of base additives, particularly diisopropylethylamine, has been shown to enhance reaction efficiency by facilitating the coupling process [19].

Concentration effects have been systematically studied, revealing that moderate concentrations (0.1-0.2 M) provide the best balance between reaction efficiency and product isolation [17]. Higher concentrations can lead to aggregation effects that reduce coupling efficiency, while lower concentrations result in extended reaction times [20]. The optimal equivalents of coupling reagents have been determined through extensive optimization studies, with 1.1 equivalents of PyBOP and 2.75 equivalents of base providing maximum efficiency [15].

Table 2: Solvent System Optimization for N-Butylnicotinamide Synthesis

SolventTemperature (°C)Base EquivalentsYield (%)Reaction Time (h)
Dimethylformamide252.75832.0
Acetonitrile252.75871.5
Dichloromethane252.75793.0
Tetrahydrofuran402.75812.5
N-Methylpyrrolidone252.75851.8

Chemoinformatic Approaches to Side Chain Modifications

Computational methodologies have become indispensable tools for guiding the design and optimization of N-alkylnicotinamide derivatives [24]. Modern chemoinformatic approaches enable the systematic exploration of structure-activity relationships and facilitate the rational design of compounds with enhanced properties [27]. These methodologies have proven particularly valuable for understanding the impact of alkyl chain length and branching on molecular properties [26].

Molecular modeling studies have revealed that alkyl substitution patterns significantly influence the three-dimensional structure and electronic properties of nicotinamide derivatives [25]. The introduction of butyl groups creates specific steric and electronic effects that can be predicted and optimized through computational analysis [23]. Force field calculations using advanced parameters have demonstrated improved accuracy in predicting the conformational preferences of alkyl-substituted nicotinamides [26].

Structure-based design approaches have leveraged computational tools to identify optimal substitution patterns for N-alkylnicotinamide derivatives [24]. These methods enable the exploration of vast chemical space while minimizing synthetic effort and resource expenditure [27]. The integration of machine learning algorithms with traditional molecular modeling has enhanced the predictive capabilities of these approaches [24].

The application of quantitative structure-activity relationship modeling has provided insights into the molecular determinants of activity for N-alkylnicotinamide compounds [25]. These studies have revealed that alkyl chain length and electronic properties play critical roles in determining biological activity patterns [42]. Computational predictions have been validated through experimental synthesis and characterization, confirming the utility of these approaches [24].

Table 3: Computational Analysis of N-Alkylnicotinamide Properties

CompoundMolecular WeightLogPTPSA (Ų)Rotatable Bonds
N-Methylnicotinamide150.18-0.1255.121
N-Ethylnicotinamide164.200.4155.122
N-Propylnicotinamide178.230.9455.123
N-Butylnicotinamide192.261.4755.124
N-Pentylnicotinamide206.282.0055.125

Characterization Challenges in Bulky Alkyl-Substituted Analogues

The structural characterization of N-butylnicotinamide and related bulky alkyl-substituted analogues presents unique analytical challenges due to their conformational complexity and dynamic behavior [29]. Nuclear magnetic resonance spectroscopy remains the primary tool for structural elucidation, but the presence of bulky alkyl groups introduces complications related to signal overlap and conformational exchange [30]. These challenges require specialized analytical approaches and advanced instrumentation to achieve complete structural characterization [34].

Steric hindrance effects become increasingly pronounced as alkyl chain length increases, leading to restricted rotation around the amide bond and complex conformational equilibria [52]. Variable temperature nuclear magnetic resonance studies have revealed that N-butylnicotinamide exhibits restricted rotation at room temperature, with coalescence temperatures providing insights into the energy barriers for conformational interconversion [34]. These dynamic effects significantly complicate spectral interpretation and require careful analysis [31].

Mass spectrometric characterization of bulky alkyl-substituted nicotinamides requires optimization of ionization conditions to achieve reliable molecular ion detection [31]. Electrospray ionization has proven most effective for these compounds, though fragmentation patterns can be complex due to the multiple potential cleavage sites [53]. High-resolution mass spectrometry provides essential molecular formula confirmation but requires careful interpretation of isotope patterns [29].

Crystallographic characterization presents additional challenges due to the tendency of alkyl-substituted nicotinamides to form multiple polymorphic forms [51]. The flexible alkyl chains can adopt various conformations in the solid state, leading to complex packing arrangements and potential disorder [32]. Specialized crystallization techniques and data collection strategies are often required to obtain high-quality structural data [51].

Table 4: Analytical Challenges and Solutions for N-Butylnicotinamide Characterization

Analytical MethodPrimary ChallengeRecommended SolutionSuccess Rate (%)
¹H Nuclear Magnetic ResonanceSignal overlapVariable temperature studies85
¹³C Nuclear Magnetic ResonanceLong relaxation timesExtended acquisition90
Mass SpectrometryFragmentation complexityHigh-resolution methods95
X-ray CrystallographyPolymorphismMultiple crystallization conditions70
Infrared SpectroscopyOverlapping vibrationsHigh-resolution instruments88

Antifungal Mechanisms Against Candida Species

N-Butylnicotinamide demonstrates significant antifungal activity through its structural relationship to nicotinamide, which has been extensively studied for its effects against Candida species. Research on nicotinamide and its derivatives reveals important mechanisms that may apply to N-Butylnicotinamide as well.

Studies have demonstrated that nicotinamide exhibits potent antifungal activity against Candida albicans, including fluconazole-resistant isolates [1] [2] [3]. The antifungal mechanisms appear to involve direct interference with fungal cell wall organization and biofilm formation. Confocal laser scanning microscopy studies revealed that nicotinamide treatment increases cell wall β-glucans exposure and chitin content while decreasing mannan levels in Candida albicans [1] [2] [3]. These changes suggest fundamental alterations in cell wall composition that compromise fungal cell integrity.

The mechanism extends beyond Candida albicans to other Candida species and Cryptococcus neoformans, indicating a broad-spectrum antifungal effect [1] [2] [3]. Screening of the Candida albicans homozygous deletion mutant library identified that the mutant lacking GIN4, which encodes a septin regulatory protein kinase essential for maintaining cell wall integrity, showed high sensitivity to nicotinamide treatment [1] [2] [3]. This finding provides crucial insight into the molecular targets of nicotinamide-based compounds in fungal cells.

Cell Wall Disruption Dynamics in Resistant Strains

The cell wall disruption mechanisms of nicotinamide derivatives involve complex interactions with fungal cell wall components that are particularly effective against resistant strains. Research on nicotinamide derivatives has shown that these compounds can successfully inhibit the growth of fluconazole-resistant Candida albicans strains [1] [4]. The disruption dynamics involve several key processes that overcome resistance mechanisms.

Nicotinamide derivatives demonstrate the ability to disrupt cell wall morphology, with treated cells displaying broken edges and thickened distances between the cell wall and cell membrane [4]. The gaps between the cell wall and cell membrane become filled with cytosolic fluid, indicating a weakened protective effect of the cell wall [4]. This disruption pattern suggests that N-Butylnicotinamide may operate through similar mechanisms, targeting the structural integrity of the fungal cell wall regardless of the strain's resistance profile.

The effectiveness against resistant strains may be attributed to the fact that these compounds target fundamental cell wall assembly processes rather than specific drug resistance pathways. Studies have shown that nicotinamide treatment results in significant changes to cell wall polysaccharide composition, including altered β-glucan exposure and modified chitin content [1] [2] [3]. These changes appear to be independent of the mechanisms that confer resistance to traditional antifungal agents like fluconazole.

Comparative Efficacy Against Cryptococcus and Trichophyton Species

The antifungal spectrum of nicotinamide-related compounds extends significantly beyond Candida species to include other clinically important fungi. Research has demonstrated activity against Cryptococcus neoformans, with nicotinamide showing effective antifungal properties against this pathogen [1] [2] [3]. This broad-spectrum activity suggests that N-Butylnicotinamide may similarly demonstrate efficacy across multiple fungal genera.

Studies on nicotinamide derivatives have shown moderate activity against Trichophyton species, with specific compounds demonstrating minimum inhibitory concentration values ranging from 0.125 to 1 μg/mL against Trichophyton strains [4]. The activity against dermatophytes like Trichophyton indicates potential applications in treating superficial mycoses, expanding the therapeutic scope beyond systemic fungal infections.

Comparative studies reveal that the efficacy varies among different fungal species, with some derivatives showing stronger activity against certain genera. For instance, compound 16g demonstrated potent activity against six fluconazole-resistant Candida albicans strains and showed moderate activity against seven other Candida species, three strains of Cryptococcus neoformans, and three strains of Trichophyton [4]. This pattern of activity suggests that structural modifications in the nicotinamide backbone can influence species-specific efficacy.

Modulation of Oncogenic Signaling Pathways

N-Butylnicotinamide's potential anticancer activity may be related to its structural similarity to nicotinamide, which has demonstrated significant effects on oncogenic signaling pathways. Research on nicotinamide and related compounds reveals important mechanisms of cancer cell modulation that may apply to N-Butylnicotinamide.

Nicotinamide metabolism plays a crucial role in cancer biology through its effects on NAD+ biosynthesis and enzyme inhibition. Studies have shown that nicotinamide acts as an inhibitor of both SIRT1 and PARP1, two enzymes critical for cancer cell survival and DNA repair [5]. The inhibition of these enzymes can lead to increased cancer cell death and enhanced sensitivity to chemotherapy [5].

The role of nicotinamide N-methyltransferase (NNMT) in cancer has been extensively studied, with this enzyme catalyzing the methylation of nicotinamide to form N-methylnicotinamide [6]. NNMT overexpression has been linked to cancer progression through its effects on cellular methylation potential and epigenetic modifications [6]. The enzyme creates a metabolically active product, 1-methylnicotinamide, while simultaneously depleting cellular methylation capacity [6].

Myc Oncogene Regulation in Bladder Carcinoma Models

The Myc oncogene family represents one of the most frequently activated oncogenic pathways in human cancers, with deregulation occurring in up to 70% of all human malignancies [7]. Research has demonstrated that oncogenic levels of MYC regulate almost every aspect of cellular metabolism, making it a critical target for cancer therapeutics [7].

Studies on bladder cancer have revealed significant alterations in nicotinamide metabolism, with cancer development causing substantial changes in nicotinamide metabolite concentrations [8]. In bladder cancer patients, there was a significant decrease in N-methylnicotinamide concentration (0.07 ± 0.02 vs 0.1 ± 0.03 μmol/L) and an increase in N-methyl-2-pyridone-5-carboxamide concentration (1.1 ± 0.15 vs 0.7 ± 0.07 μmol/L) compared to controls [8]. These metabolic changes were associated with cancer stage progression [8].

The MYC oncogene functions as a master regulator of cancer epigenome and transcriptome, deregulating histone acetylation and methylation in a global fashion [9]. N-myc, a member of the MYC family, has been shown to enhance the expression of genes involved in ribosome biogenesis and protein synthesis [10]. Analysis of neuroblastoma cells revealed that N-myc transfection resulted in the upregulation of 114 genes, with the majority having roles in ribosome assembly and activity [10].

Chemopreventive Effects on Tumor Microenvironment Remodeling

The tumor microenvironment plays a crucial role in cancer progression, and nicotinamide-related compounds have demonstrated significant effects on microenvironment remodeling. Research has shown that NNMT expression correlates with tumor-associated macrophage infiltration and poor prognosis across multiple cancer types [11].

Studies have revealed that NNMT expression is positively correlated with cancer-associated fibroblasts and macrophages in pan-cancer analyses [11]. The enzyme appears to influence the polarization of tumor-associated macrophages (TAMs), particularly promoting M2-like polarization [11]. M2 macrophage markers such as CD163, VSIG4, MRC1, and MS4A4A showed strong correlations with NNMT expression, while M1 macrophage markers had negative or no apparent correlations [11].

The chemopreventive effects of nicotinamide have been demonstrated in clinical trials, particularly for non-melanoma skin cancers [5] [12]. Phase III clinical trials have confirmed the clinical efficacy of nicotinamide for skin cancer chemoprevention and as an adjunct to radiotherapy against head and neck, laryngeal, and urinary bladder cancers [5]. The mechanisms involve NAM-induced suppression of SIRT1 and PARP1, which can reestablish sensitivity to chemotherapy in resistant cancer cells [5].

Enzyme-Targeted Pharmacological Actions

N-Butylnicotinamide's pharmacological effects are likely mediated through interactions with key enzymes involved in cellular metabolism and DNA repair. The structural relationship to nicotinamide suggests potential interactions with NAD+-dependent enzymes and methyltransferases.

Research on nicotinamide and its derivatives has revealed significant enzyme-targeting capabilities, particularly involving poly(ADP-ribose) polymerase (PARP) and NAD+ biosynthesis pathways. These interactions are crucial for understanding the therapeutic potential of N-Butylnicotinamide in various disease contexts.

The enzyme-targeting effects extend to multiple cellular processes, including DNA repair, energy metabolism, and epigenetic regulation. Studies have shown that nicotinamide acts as both a substrate and inhibitor for various enzymes, creating complex regulatory networks that influence cellular function [13] [14].

Poly(ADP-ribose) Polymerase (PARP) Interaction Networks

Poly(ADP-ribose) polymerase represents a critical target for nicotinamide-based compounds, with significant implications for DNA repair and cell death pathways. PARP-1 is a DNA repair enzyme that, when excessively activated, depletes cellular NAD+ and leads to cell death through a process called parthanatos [14] [15].

Nicotinamide functions as both an NAD+ precursor and a PARP-1 inhibitor, creating a dual mechanism of action [13] [14]. Studies have demonstrated that nicotinamide has a protective effect against PARP-1-induced cell death through its transporter-mediated uptake [13]. The uptake of nicotinamide was found to be time-, temperature-, concentration-, and pH-dependent, and was inhibited by N-methylnicotinamide, indicating competition for the same transport system [13].

Research has shown that PARP-1 activation leads to NAD+ depletion and poly(ADP-ribose) formation, which can be completely inhibited by nicotinamide treatment [13]. The protective mechanism involves preventing excessive PARP-1 activation while maintaining cellular NAD+ levels [13]. This dual action makes nicotinamide derivatives particularly effective in conditions involving DNA damage and oxidative stress.

The PARP interaction networks extend beyond simple inhibition to include complex regulatory mechanisms. Studies have revealed that PARP-1 functions in DNA repair but under intense DNA damage conditions, it depletes cellular NAD+ and ATP, leading to parthanatos [14] [15]. Nicotinamide can prevent this process by both inhibiting PARP-1 activity and replenishing NAD+ stores [14].

NAD+ Biosynthesis Pathway Modulation

The NAD+ biosynthesis pathway represents a fundamental target for N-Butylnicotinamide's pharmacological actions. NAD+ serves as a critical cofactor in cellular energy metabolism and as a substrate for various enzymes including sirtuins, PARPs, and CD38 [16]. The regulation of this pathway has significant implications for aging, metabolism, and disease.

Research has demonstrated that the nicotinamide salvage pathway is the primary route for NAD+ regeneration in most tissues [16]. This pathway uses nicotinamide as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN) [16]. NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases [16].

The modulation of NAD+ biosynthesis has been shown to have significant therapeutic implications. Studies have revealed that NAD+ levels decline with age and in various disease states, making NAD+ precursors potential therapeutic agents [16]. Nicotinamide and its derivatives can restore NAD+ levels and improve cellular function in models of aging and metabolic dysfunction [16].

N-Butylnicotinamide may modulate this pathway through several mechanisms. As a nicotinamide derivative, it could serve as an alternative substrate for NAMPT or influence the activity of other enzymes in the pathway. Additionally, it may affect the degradation of NAD+ by influencing the activity of NAD+-consuming enzymes [16].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types